molecular formula C6H8N2 B2470544 3-Ethylpyridazine CAS No. 28200-51-3

3-Ethylpyridazine

Cat. No. B2470544
CAS RN: 28200-51-3
M. Wt: 108.144
InChI Key: VPHSTJOEAKXUBG-UHFFFAOYSA-N
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Description

3-Ethylpyridazine is a chemical compound that belongs to the class of organic compounds known as pyridazines . It is characterized by a six-membered ring structure containing two nitrogen atoms and four carbon atoms . The compound is also known by other names such as 3-Ethylpyridin .


Synthesis Analysis

The synthesis of pyridazine derivatives, including this compound, often involves [3 + n] cycloaddition reactions . These reactions are an important tool in the synthesis of heterocyclic rings, which are key components of many biologically active compounds . The pyridazine ring can be used as a less lipophilic and advantageous substitute for the ubiquitous phenyl ring or deployed as a replacement for homologous azines and azoles .


Molecular Structure Analysis

The pyridazine ring, which is a part of this compound, is endowed with unique physicochemical properties. It is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties contribute to unique applications in molecular recognition .


Chemical Reactions Analysis

Pyridazine derivatives, including this compound, have been shown to participate in a variety of chemical reactions. For instance, they can undergo [3 + n] cycloaddition reactions, which are key in the synthesis of new structural motifs . Additionally, they can participate in redox processes, which often pass through intermediates with short life-times .

Scientific Research Applications

Geroprotective Applications

3-Ethylpyridazine derivatives, specifically 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, have shown potential as geroprotectors. Research indicates their effectiveness in increasing the lifespan of mice by prolonging the ‘latent’ survival time or reducing mortality rates, suggesting possible methods for aging control (Emanuel & Obukhova, 1978).

Synthesis of Functionalized Derivatives

Ethyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate derivatives, synthesized from 3-hydroxy-2-aminopyridine and ethyl 2,3-dibromopropanoate, have been obtained for potential applications in medicinal chemistry (Arrault et al., 2002).

Anticancer Agent Development

A series of 3-alkylseleno-6-alkylaminopyridazines, synthesized from 3,6-dichloropyridazine, have shown promising antiproliferative activities against breast cancer and hepatocellular carcinoma cells. These compounds could be potential candidates for chemotherapy (Kim et al., 2015).

Acetylcholinesterase Inhibition

3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives have been synthesized as acetylcholinesterase inhibitors. These compounds show potential in the treatment of Alzheimer's disease by inhibiting acetylcholinesterase activity (Contreras et al., 2001).

Herbicidal Activity

This compound derivatives have been explored for their herbicidal activity, particularly 3-phenoxypyridazines, which demonstrated powerful effects on barnyardgrass and spikerush without injuring rice plants. This shows potential applications in agriculture (Jojima et al., 1969).

Antibacterial and Antifungal Applications

3-Substituted aminopyridazine derivatives have been synthesized and exhibited notable antimicrobial activity against selected microorganisms. These compounds could be used in the development of new antibacterial and antifungal agents (Deeb et al., 2015).

properties

IUPAC Name

3-ethylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-2-6-4-3-5-7-8-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHSTJOEAKXUBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00902499
Record name NoName_3003
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00902499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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